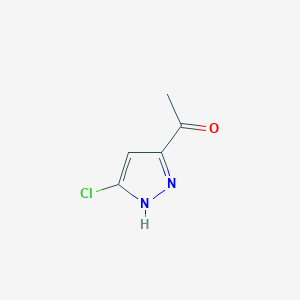

1-(5-chloro-1H-pyrazol-3-yl)ethanone

Description

1-(5-Chloro-1H-pyrazol-3-yl)ethanone is a pyrazole derivative featuring a chlorine atom at the 5-position and an acetyl group (ethanone) at the 3-position of the heterocyclic ring. Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

1-(5-chloro-1H-pyrazol-3-yl)ethanone |

InChI |

InChI=1S/C5H5ClN2O/c1-3(9)4-2-5(6)8-7-4/h2H,1H3,(H,7,8) |

InChI Key |

LQBQIPOSTLZPGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NNC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Construction

Pyrazole rings are commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound, the pyrazole core can be constructed by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-ketoesters, followed by functional group transformations to install the chloro substituent.

Chlorination at the 5-Position

Selective chlorination of the pyrazole ring at the 5-position is achieved using reagents such as phosphorus oxychloride (POCl3) or chlorine gas under controlled conditions. For example, treatment of pyrazole precursors with POCl3 in solvents like DMF at elevated temperatures (e.g., 80°C) leads to chlorination at the desired position with moderate to good yields (around 38%).

Introduction of the Acetyl Group

The acetyl group at the 3-position can be introduced either by direct acylation of the pyrazole ring or by using acetylated precursors during the ring formation. Oxidation of hydroxyethyl pyrazole intermediates or direct condensation with acetyl-containing reagents are common approaches.

Detailed Preparation Methods

Chlorination Using POCl3

A representative method involves dissolving the pyrazole precursor in dry DMF, followed by slow addition of POCl3 under cooling (ice bath) to control the reaction rate and selectivity. The mixture is then stirred at 80°C for 2 hours. After cooling, the reaction mixture is poured into ice water, neutralized with saturated sodium bicarbonate, and the precipitated product is filtered and recrystallized from ethanol to yield this compound as a light yellow solid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Pyrazole precursor in dry DMF | Solution preparation |

| 2 | POCl3 (1.5 equiv), slow addition | Chlorination at 5-position |

| 3 | Stirring at 80°C for 2 hours | Reaction completion |

| 4 | Quench in ice water, neutralize | Precipitation of product |

| 5 | Filtration and recrystallization | Pure this compound |

One-Pot Synthesis via β-Formyl Enamides and Hydroxylamine Hydrochloride

An alternative approach involves the one-pot synthesis of pyrazole derivatives by reacting β-formyl enamides with hydroxylamine hydrochloride in acidic medium catalyzed by potassium dihydrogen phosphate. This method allows the formation of substituted pyrazoles, which can be further functionalized to introduce the chloro and acetyl groups.

Oxidation and Functional Group Transformations

Starting from hydroxyethyl pyrazole intermediates, oxidation with agents such as potassium dichromate (K2Cr2O7) in acidic medium can convert hydroxy groups to acetyl groups. This method is useful for preparing acetylated pyrazole derivatives, which can then be chlorinated selectively.

Reaction Conditions and Yields

Analytical and Structural Considerations

- Crystallographic studies using SHELX software have been employed to confirm the structure and substitution pattern of related pyrazole derivatives, ensuring precise determination of bond lengths and molecular packing.

- Spectroscopic methods such as IR, ^1H-NMR, and mass spectrometry are routinely used to confirm the presence of the chloro substituent and acetyl group, as well as the integrity of the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The chloro substituent at the 5-position can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(5-Chloro-1H-pyrazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloro-1H-pyrazol-3-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects . The chloro substituent and ethanone group contribute to the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Insights

- Electron-Withdrawing Groups (EWGs): Chlorine and trifluoromethyl groups enhance electrophilicity and stability. For example, the CF₃ group in and increases resistance to oxidative degradation compared to the acetyl group in the target compound.

- Steric Effects: The methyl group at the 1-position in introduces steric hindrance, which may limit interactions with enzymatic targets compared to the unsubstituted pyrazole in the target compound.

- Biological Activity: Dihydro derivatives (e.g., ) exhibit conformational rigidity due to the non-planar pyrazoline ring, favoring binding to hydrophobic pockets in proteins.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in (XLogP3 = 1.8) increases lipophilicity compared to the target compound (predicted XLogP3 ~1.2).

- Molecular Weight: Bulkier analogs (e.g., , MW 356.82) may face challenges in bioavailability, whereas the target compound (MW 144.55) aligns better with Lipinski’s rules for drug-likeness.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-chloro-1H-pyrazol-3-yl)ethanone?

Answer:

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-chloro-α,β-unsaturated ketones under reflux in anhydrous ethanol, using catalysts like piperidine to enhance reaction efficiency . For example:

- Step 1: Prepare 5-chloro-1H-pyrazole-3-carbaldehyde via Claisen-Schmidt condensation.

- Step 2: React with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the ethanone derivative.

- Key considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 warnings) .

- Ventilation: Perform reactions in fume hoods due to potential release of volatile chlorinated byproducts.

- Waste disposal: Collect organic waste in designated containers and treat via incineration or licensed chemical disposal services to prevent environmental contamination (H400/H410 hazards) .

Advanced: How can crystallographic data resolve structural ambiguities in pyrazole derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection: Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–296 K .

- Refinement: Employ SHELXL-2018 for structure solution, refining anisotropic displacement parameters for non-H atoms. Typical R-factors should be <0.05 for high confidence .

- Visualization: ORTEP-3 aids in detecting torsional angles and bond-length discrepancies (e.g., C–Cl bond deviations >0.01 Å may indicate disorder) .

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

Answer:

- Case study: If NMR suggests a planar pyrazole ring but XRD shows puckering, cross-validate via:

- Resolution: Re-examine sample purity (HPLC-MS) and crystallinity (PXRD) to rule out polymorphic interference .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., pyrazole C-3 vs. C-5 chloro positioning) .

- Mass spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 185.02 for C₅H₅ClN₂O) .

- Elemental analysis: Validate C, H, N content within ±0.3% of theoretical values .

Advanced: How to evaluate its potential as a bioactive scaffold?

Answer:

- In vitro assays:

- Antimicrobial activity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays (concentration range: 1–100 µg/mL) .

- Antioxidant activity: Use DPPH radical scavenging assays (IC₅₀ values <50 µM indicate promise) .

- Structure-activity relationship (SAR): Modify the ethanone moiety (e.g., introduce methoxy or nitro groups) and compare bioactivity trends .

Advanced: What computational tools predict reactivity in pyrazole-based systems?

Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to target proteins (e.g., E. coli DNA gyrase) and calculate binding energies (ΔG < −7 kcal/mol suggests strong affinity) .

- Reactivity indices: Calculate Fukui functions (Gaussian 09) to identify nucleophilic/electrophilic sites for functionalization .

- Solubility prediction: Employ COSMO-RS to optimize solvent selection (e.g., DMF vs. THF) for reaction scale-up .

Basic: How to troubleshoot low yields in pyrazole cyclization reactions?

Answer:

- Common issues:

- Incomplete hydrazine reaction: Increase reaction time (≥24 hr) or temperature (reflux at 80°C).

- Byproduct formation: Add molecular sieves (3Å) to absorb water and shift equilibrium .

- Yield optimization:

- Use microwave-assisted synthesis (100–150 W, 10–15 min) to enhance reaction kinetics .

- Purify via column chromatography (silica gel, hexane/EtOAc 7:3) to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.